molecular formula C19H22N2O6 B600970 Lercanidipine Impurity A CAS No. 74936-74-6

Lercanidipine Impurity A

カタログ番号: B600970
CAS番号: 74936-74-6
分子量: 374.4 g/mol
InChIキー: SDBFEXFBUQTLEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lercanidipine Impurity A, chemically known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester, is a synthetic impurity associated with the pharmaceutical compound lercanidipine hydrochloride. Lercanidipine hydrochloride is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like this compound are critical to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .

作用機序

Target of Action

Lercanidipine Impurity A, a metabolite of the drug lercanidipine , primarily targets the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells, which is essential for muscle contraction .

Mode of Action

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as polymorphism, particle size, and physiological conditions . It has been suggested that under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the bioavailability of this compound is similar, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability can be considerably lower unless the particle size is < 20 μm .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer composition . The solubilities of this compound are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable substances .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lercanidipine Impurity A involves several steps, starting with the preparation of the parent nucleus. In a dry reaction flask, 16.7 grams (0.05 moles) of the parent nucleus is added to 90 milliliters of dichloromethane and 3 milliliters of dimethylformamide. Under nitrogen protection and at a temperature range of 0°C to 10°C, 5.5 milliliters (0.075 moles) of sulfur oxychloride is added dropwise. The reaction mixture is stirred for 2 to 3 hours, followed by the addition of 17.1 grams (0.06 moles) of the side chain. The reaction is stirred for an additional 5 hours. The completion of the reaction is confirmed by thin-layer chromatography (TLC). The mixture is then washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain the crude product. The crude product is further purified by crystallization from dimethoxyethane to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in the production process .

化学反応の分析

Types of Reactions: Lercanidipine Impurity A undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can undergo oxidation reactions.

    Reduction: The nitro group can also be reduced to an amino group under specific conditions.

    Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

科学的研究の応用

Lercanidipine Impurity A has several scientific research applications, including:

類似化合物との比較

    Nifedipine: Another calcium channel blocker with a similar structure but different pharmacokinetic properties.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Nimodipine: Known for its use in treating cerebral vasospasm.

Uniqueness of Lercanidipine Impurity A: this compound is unique due to its specific structural features, such as the nitro group and the ester functionalities, which distinguish it from other impurities and related compounds. Its identification and quantification are essential for ensuring the purity and safety of lercanidipine hydrochloride .

生物活性

Lercanidipine Impurity A is a notable metabolite of the antihypertensive drug lercanidipine, which belongs to the dihydropyridine class of calcium channel blockers. Understanding the biological activity of this impurity is essential for assessing its potential effects on the efficacy and safety of lercanidipine. This article delves into the mechanisms, pharmacokinetics, biochemical properties, and relevant case studies surrounding this compound.

Target and Mode of Action

This compound primarily targets L-type calcium channels located in the smooth muscle cells of blood vessels. The compound functions by inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes, similar to its parent compound, lercanidipine.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors, including:

  • Polymorphism : Variations in genetic makeup can affect drug metabolism.
  • Particle Size : The physical form can impact absorption and distribution.
  • Physiological Conditions : Factors such as pH and buffer composition can alter drug behavior in the body.

Cellular Effects

Due to its structural similarity to lercanidipine, this compound may influence cellular functions by modulating calcium influx into cells. This action can lead to various physiological effects, particularly in vascular smooth muscle relaxation, which is crucial for managing hypertension .

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : The nitro group may be oxidized under certain conditions.
  • Reduction : The nitro group can also be reduced to an amino group.
  • Substitution : Ester groups within the compound may participate in nucleophilic substitution reactions with various reagents .

Stability and Degradation Studies

A study highlighted the stability-indicating capability of liquid chromatography methods for analyzing Lercanidipine and its impurities. It was found that under acidic and basic hydrolysis conditions, significant degradation occurred, leading to the formation of unknown degradation products. For instance, during oxidative degradation, Lercanidipine's concentration dropped significantly, indicating that impurities like this compound might affect overall drug stability .

Clinical Relevance

Research has shown that impurities in pharmaceutical compounds can influence therapeutic outcomes. In a study focusing on lercanidipine formulations, it was observed that impurities could alter pharmacokinetic profiles and potentially lead to adverse drug reactions. This emphasizes the importance of monitoring impurities like this compound during drug development and quality control processes .

Table 1: Summary of Biological Activity Studies on this compound

Study FocusFindings
Mechanism of ActionInhibition of L-type calcium channels
Pharmacokinetic InfluencesPolymorphism, particle size, physiological conditions
Stability under DegradationSignificant loss in concentration under hydrolytic conditions
Chemical ReactivityOxidation, reduction, substitution reactions

Table 2: Stability Study Results for Lercanidipine Formulations

ConditionInitial Concentration (%)Final Concentration (%)Major Degradation Product (%)
Acid Hydrolysis10087.165.1 (unknown)
Base Hydrolysis10093.223.7 (unknown)
Oxidative Degradation10074.1623.58 (unknown)
Thermal Degradation10083.415.52 (unknown)

特性

CAS番号

74936-74-6

分子式

C19H22N2O6

分子量

374.4 g/mol

IUPAC名

5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)

InChIキー

SDBFEXFBUQTLEU-UHFFFAOYSA-N

正規SMILES

CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C

純度

> 95%

数量

Milligrams-Grams

同義語

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。